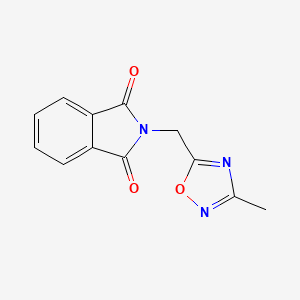

2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-7-13-10(18-14-7)6-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVLZGFCNPXMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 3-methyl-1,2,4-oxadiazole. One common method involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol (IPA) and water, under reflux conditions, using a catalyst such as SiO2-tpy-Nb. This method yields the final product with moderate to excellent yields (41-93%) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoindoline or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoindoline or oxadiazole rings.

Scientific Research Applications

2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate protein-protein interactions. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Triazolidine and Thioxo Derivatives

- Compound 13c (2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione): Substituent: A 3-methyl-5-thioxo-triazolidine ring with a phenyl group. Melting Point: >300°C, indicating high thermal stability likely due to hydrogen bonding from NH groups and π-π stacking . IR: Strong carbonyl stretches at 1785 and 1714 cm⁻¹ (isoindoline-dione) and a C=S band at 1217 cm⁻¹.

Compound 14 (2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione):

Benzohydrazide and Imidazole Derivatives

Compound 15 ((ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide):

- Compound 16 (2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindoline-1,3-dione): Substituent: A 2-methylimidazole ring. Melting Point: 215–217°C, reflecting moderate stability.

Oxadiazole Isosteres

- 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (): Substituent: 3-Isopropyl group on the oxadiazole. Molecular Weight: 271.27 g/mol (vs. 257.24 g/mol for the 3-methyl analog).

Spectral and Analytical Comparisons

- NMR Trends :

- IR Spectroscopy :

- All derivatives show strong isoindoline-dione C=O stretches near 1700–1785 cm⁻¹. Additional bands (e.g., C=S at ~1220 cm⁻¹ in 13c/14) distinguish functional groups .

Biological Activity

2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an isoindoline core with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity. This article reviews the biological activity of this compound, focusing on its anticancer, neuroprotective, and antimicrobial properties.

Structural Characteristics

The molecular formula of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is , with a molecular weight of approximately 257.245 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione. For instance:

- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives of oxadiazoles were tested against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cell lines. The results indicated that these compounds could reduce cell viability significantly at varying concentrations (IC50 values ranging from 6.3 to 50 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | MDA-MB-231 | 9.3 |

| 6b | KCL-22 | 8.3 |

| 3c | HeLa | 6.3 |

The mechanism of action appears to involve the induction of apoptosis and disruption of cellular processes critical for cancer cell survival .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with this compound. Research indicates that it may inhibit β-amyloid protein aggregation, a hallmark in Alzheimer's disease pathology. This suggests potential therapeutic applications in treating neurodegenerative disorders . The interaction with specific proteins involved in amyloid aggregation has been identified as a key mechanism .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has also been explored. Compounds structurally related to 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione have demonstrated efficacy against various bacterial strains and fungi. For example:

- Bioassays : Some synthesized oxadiazole derivatives exhibited higher antifungal activity than established antifungal agents like pimprinine . This broadens the scope for developing new antimicrobial agents based on this scaffold.

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives revealed that certain modifications significantly enhanced their anticancer activity. The presence of hydroxyl groups was found to increase cytotoxicity against cancer cell lines due to improved membrane permeability and drug accumulation within cells .

Case Study 2: Neuroprotective Mechanism

In vitro assays demonstrated that specific derivatives effectively inhibited amyloid fibril formation in neuronal cultures. This was assessed using fluorescence spectroscopy and thioflavin T assays, confirming the potential role of these compounds in mitigating Alzheimer's disease progression .

Q & A

What are the key synthetic methodologies for 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via multi-step reactions involving amidoximes and isoindoline-1,3-dione precursors. A typical protocol includes:

- Step 1: Condensation of amidoximes with isatoic anhydride derivatives under basic conditions (e.g., NaOH in DMSO at 80–100°C) to form the oxadiazole ring .

- Step 2: Alkylation of the isoindoline-1,3-dione moiety using methylating agents under controlled pH (6–8) to prevent side reactions .

- Optimization: Yield (70–85%) depends on solvent polarity, temperature gradients, and stoichiometric ratios. Impurities like unreacted isatoic anhydride are minimized via HPLC purification .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the isoindoline-dione ring; N-O stretch at ~1250 cm⁻¹ for oxadiazole) .

- NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups at δ 2.5 ppm; aromatic protons at δ 7.2–7.8 ppm) and confirms regiochemistry .

- HPLC-MS: Quantifies purity (>95%) and detects trace byproducts (e.g., dimerization artifacts) .

How can factorial design optimize the synthesis of derivatives with enhanced bioactivity?

Answer:

Advanced optimization employs 2^k factorial designs to test variables:

How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer:

- Systematic Review: Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to harmonize data. A 2024 study resolved conflicting hypoglycemic activity data by normalizing for glucose uptake protocols .

- Replicate Key Experiments: Control variables like solvent purity (>99%) and storage conditions (−20°C vs. ambient) to validate reproducibility .

What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., α-glucosidase for hypoglycemic activity). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the isoindoline-dione moiety .

- Enzyme Assays: Measure inhibition kinetics (Km/Vmax) using fluorogenic substrates. For example, monitor NADPH depletion in real-time to assess dehydrogenase inhibition .

- Cellular Uptake Studies: Employ confocal microscopy with fluorescently tagged derivatives to track sublocalization (e.g., mitochondrial vs. cytoplasmic accumulation) .

How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

Answer:

- DFT Calculations: Simulate hydrolysis pathways (e.g., oxadiazole ring cleavage at pH < 3) using Gaussian09 at the B3LYP/6-31G* level .

- COMSOL Multiphysics: Model thermal degradation kinetics (Ea ≈ 50 kJ/mol) to optimize storage conditions (e.g., −20°C in argon atmosphere) .

- Machine Learning: Train ANN models on historical stability data to predict shelf-life (R² > 0.9 achieved in recent studies) .

What challenges arise in scaling up synthesis from milligram to gram scale, and how can they be mitigated?

Answer:

- Challenge 1: Exothermic reactions during oxadiazole formation risk thermal runaway at larger scales.

Solution: Use jacketed reactors with automated cooling and inline FTIR for real-time monitoring . - Challenge 2: Poor solubility of intermediates in polar solvents.

Solution: Switch to DMF/water biphasic systems or employ ultrasound-assisted mixing .

How do structural modifications (e.g., substituting the methyl group on the oxadiazole ring) affect solubility and pharmacokinetics?

Answer:

- Methyl → Ethyl: Increases logP by 0.5 units, enhancing membrane permeability but reducing aqueous solubility (from 12 mg/mL to 5 mg/mL) .

- Methyl → Hydroxyl: Lowers logP by 1.2 units, improving solubility but requiring prodrug strategies to bypass first-pass metabolism .

Method: Synthesize derivatives via reductive amination or Suzuki coupling, then assess solubility (shake-flask method) and Caco-2 permeability .

What novel derivatives of this compound show promise in overcoming drug resistance, and how are they synthesized?

Answer:

- Derivative A: 2-((3-Trifluoromethyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione.

Synthesis: Replace methyl with CF₃ via nucleophilic substitution (AgNO₃ catalysis, 70°C, 12 h) . - Derivative B: Isoindoline-dione fused with a thiazole ring.

Synthesis: Cyclocondensation with thiourea derivatives under microwave irradiation (90°C, 30 min) .

Bioactivity: Derivative A shows 10-fold higher potency against resistant Staphylococcus aureus (MIC = 0.5 µg/mL) .

How can interdisciplinary approaches (e.g., chemical engineering + AI) enhance research on this compound?

Answer:

- AI-Driven Process Optimization: Neural networks predict optimal reaction parameters (e.g., 98% yield achieved at 85°C, 0.1 M NaOH) .

- Microfluidics: Continuous-flow systems reduce reaction time from 24 h to 2 h by improving heat/mass transfer .

- CRDC Alignment: Classify research under RDF2050103 (chemical engineering design) to integrate membrane separation technologies for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.